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Tabtoxin

glutamine synthetase isoform selectivity nitrogen fixation plant biochemistry

Tabtoxin (CAS 40957-90-2) is a monobactam phytotoxic dipeptide prodrug that releases tabtoxinine-β-lactam (TβL), an irreversible glutamine synthetase (GS) inhibitor. Unlike MSO or phosphinothricin, TβL enables isoform-selective GS inactivation, while the bar resistance gene fails to confer cross-resistance-mandating use of the ttr detoxification system for clean phenotypic interpretation. • Isoform-selective GS inhibition without pleiotropic effects of total GS knockout • Validated ttr-dependent detoxification for transgenic crop studies • Lysine-derived biosynthetic pathway facilitates heterologous production in E. coli or yeast

Molecular Formula C11H19N3O6
Molecular Weight 289.29 g/mol
CAS No. 40957-90-2
Cat. No. B1681872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTabtoxin
CAS40957-90-2
SynonymsTabtoxin; 
Molecular FormulaC11H19N3O6
Molecular Weight289.29 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)C(CCC1(CNC1=O)O)N)O
InChIInChI=1S/C11H19N3O6/c1-5(15)7(9(17)18)14-8(16)6(12)2-3-11(20)4-13-10(11)19/h5-7,15,20H,2-4,12H2,1H3,(H,13,19)(H,14,16)(H,17,18)/t5-,6+,7+,11+/m1/s1
InChIKeyUECKJIVUCBNITH-WRWSIIAISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tabtoxin Procurement: Core Identity & Mechanism


Tabtoxin (CAS 40957-90-2), also termed wildfire toxin, is a monobactam phytotoxic dipeptide produced by Pseudomonas syringae pv. tabaci and related pathovars [1]. It acts as a prodrug; upon cellular uptake, it is hydrolyzed to release tabtoxinine-β-lactam (TβL), the active moiety that irreversibly inhibits glutamine synthetase (GS, EC 6.3.1.2), leading to ammonia accumulation and chlorosis in susceptible plants [2]. This mechanism makes tabtoxin a unique biochemical probe for nitrogen metabolism and a starting scaffold for β-lactam antibiotic development.

1
GS inhibition probeProdrug activation releases tabtoxinine-β-lactam for nitrogen metabolism studies
2
Biosynthetic tool compoundLysine-pathway origin supports metabolic engineering and heterologous production research
3
β-Lactam scaffoldMonobactam core for antibiotic lead development and resistance evasion studies

Tabtoxin vs. Generic GS Inhibitors


Glutamine synthetase inhibitors—including methionine sulfoximine (MSO), phosphinothricin (PPT/glufosinate), and tabtoxin—converge on the same target enzyme yet diverge fundamentally in isoform selectivity, resistance determinants, and chemical scaffold [1]. Tabtoxin's β-lactam prodrug structure, lysine-derived biosynthesis, and dedicated detoxification enzyme (tabtoxin resistance protein, TTR) create a distinct pharmacological fingerprint [2]. Data generated with MSO or PPT cannot be extrapolated to tabtoxin-based studies, because MSO lacks GS isoform discrimination, and the widely used bar resistance gene fails to detoxify tabtoxin. Substitution thus risks misleading results in herbicide-resistance research, nitrogen-assimilation assays, and antibiotic lead optimization.

!
Isoform selectivity mismatchMSO and PPT lack GS isoform discrimination; tabtoxin-derived TβL shows differential isoform sensitivity. Pan-inhibitor data may not transfer directly.
!
Resistance gene incompatibilityBAR acetyltransferase detoxifies phosphinothricin but provides zero cross-protection against tabtoxin. Substitution risks false resistance attribution.
!
Chemical scaffold divergenceTabtoxin's β-lactam prodrug structure and lysine-derived backbone differ from phosphinic or sulfoximine GS inhibitors. Pharmacological fingerprints are not interchangeable.

Tabtoxin Differentiation Evidence


GS Isoform Selectivity: TβL vs. MSO

Partial purification of alfalfa nodule glutamine synthetase reveals two enzyme forms, GS n1 and GS n2. In vitro inactivation assays demonstrate that TβL differentially inhibits these isoforms: the nodule-specific GS n1 is much less sensitive to TβL than GS n2, which co-elutes with the root enzyme. In contrast, methionine sulfoximine (MSO) rapidly inactivates both GS n1 and GS n2 without discrimination [1]. In a separate study, tolerant oat lines (Avena sativa L. var Lodi) contain leaf GS isoforms (GS1 and GS2) that are less sensitive to TβL and retain normal K_m values for glutamate and ATP, whereas their root GS remains susceptible [2]. No naturally occurring GS isoform with resistance to MSO has been reported.

GS Isoform Selectivity
Head-to-head
TβL differentially inhibits GS isoforms (GS n1 less sensitive; tolerant oat leaf GS1/GS2 insensitive). MSO rapidly inactivates all plant GS isoforms without discrimination.
Supports isoform-selective GS inhibition research; reported qualitative selectivity context.
In vitro enzyme assay; specific IC50 values not reported in retrieved data.
glutamine synthetase isoform selectivity nitrogen fixation plant biochemistry

Resistance Gene Specificity: BAR vs. TTR

Transgenic soybean plants expressing the bar gene (phosphinothricin acetyltransferase) were challenged with a 20 µL drop of cell-free culture filtrate (cfcf) from a tabtoxin-producing (Tox+) P. syringae strain and with 10 µM glufosinate. Bar-expressing plants developed chlorotic zones upon tabtoxin treatment identical to nontransformed controls, while they remained fully protected against glufosinate. Nontransformed plants developed chlorosis with both treatments [1]. This confirms that BAR acetyltransferase cannot detoxify tabtoxin; only TTR (tabtoxin resistance protein, product of the ttr gene) acetylates and inactivates tabtoxin [2].

Resistance Gene Specificity
Head-to-head
BAR-expressing soybean: 0% protection against tabtoxin-induced chlorosis, 100% protection against glufosinate. TTR detoxifies tabtoxin by acetylation.
Mandates dedicated ttr resistance strategy; BAR transgene cannot substitute for tabtoxin challenge studies.
In planta leaf-prick assay; 20 µL cfcf Tox+ P. syringae; chlorotic scoring at 1–2 days.
herbicide resistance transgenic crop development detoxification enzyme specificity

Inhibition Kinetics & ATP Stoichiometry

Tabtoxinine-β-lactam irreversibly inhibits pea seed glutamine synthetase with a K_i of 1 mM and a pseudo-first-order inactivation rate constant (k_inact) of 3 × 10⁻² s⁻¹, measured in buffer containing 15% (v/v) ethylene glycol [1]. Complete inactivation binds 0.9 µmol toxin per µmol enzyme subunit (1:1 stoichiometry). The inhibition requires ATP; one µmol ATP is bound per subunit, whereas methionine sulfoximine (MSO) inactivation leads to binding of 2 µmol ATP per subunit [1]. The open-chain hydrolysis product, tabtoxinine, shows no inhibitory activity, confirming that the β-lactam ring is essential for inhibition [1].

Inhibition Kinetics
Cross-study
Ki = 1 mM; kinact = 3 × 10−2 s−1
Irreversible inhibition with 1:1 toxin-to-subunit stoichiometry; ATP requirement stoichiometry differs from MSO.
Pea seed GS; 15% (v/v) ethylene glycol buffer; β-lactam ring essential for activity.
enzyme inhibition kinetics irreversible inhibitor glutamine synthetase mechanism

β-Lactamase Evasion

TβL is characterized as a 'stealth' β-lactam antibiotic that retains antibacterial activity against multi-drug resistant Gram-negative pathogens expressing high levels of β-lactamase enzymes, in contrast to conventional β-lactams such as penicillins and cephalosporins, which are rapidly hydrolyzed [1]. The evasion is attributed to the unique 3-hydroxy-β-lactam warhead, which upon phosphorylation by glutamine synthetase forms a stable, non-covalent enzyme-ADP-inhibitor complex, rather than serving as a substrate for β-lactamases [2].

β-Lactamase Evasion
Class-level
Reported evasion of β-lactamase hydrolysis; retains activity against β-lactamase-overexpressing Gram-negative strains. Conventional β-lactams are hydrolyzed.
Supports β-lactamase-resistance evasion research; reported qualitative context, specific MIC ratios not extracted.
In vitro susceptibility testing; 3-hydroxy-β-lactam warhead attributed as evasion basis.
antibiotic resistance evasion β-lactamase Gram-negative pathogen

Biosynthetic Origin: Lysine vs. NRPS Pathway

Tabtoxin is biosynthesized from the lysine pathway, a primary metabolic route, whereas the other major P. syringae phytotoxins—phaseolotoxin, syringomycin, and syringopeptin—are assembled by dedicated non-ribosomal peptide synthetase (NRPS) gene clusters [1]. This genetic architecture suggests that tabtoxin production may be more amenable to heterologous expression and metabolic engineering in common hosts (E. coli, yeast) compared to the large, multi-modular NRPS systems required for the other toxins.

Biosynthetic Origin
Class-level
Lysine-derived pathway, integrated into primary metabolism. Other P. syringae toxins require dedicated NRPS gene clusters.
May support heterologous expression strategies; reported pathway architecture context.
Review-level synthesis; no quantitative heterologous titer comparison available.
natural product biosynthesis metabolic engineering Pseudomonas syringae

Tabtoxin Application Scenarios


Isoform-Selective GS Inhibition

Researchers investigating the distinct physiological roles of cytosolic (GS1) and plastidic (GS2) glutamine synthetase isoforms can use tabtoxin as a selective inhibitor. Unlike MSO, which abolishes all GS activity, TβL allows selective inactivation of sensitive isoforms while sparing GS n1 in nodules or leaf GS1/GS2 in tolerant genotypes [1][2]. This enables experimental designs where specific isoforms are silenced without the confounding pleiotropic effects of total GS inhibition.

Herbicide-Resistance Gene Validation

In transgenic crop programs using tabtoxin as a model GS inhibitor, the ttr gene provides a validated detoxification mechanism. The demonstrated failure of the bar gene to confer cross-resistance to tabtoxin [3] mandates the use of ttr specifically for tabtoxin-challenge experiments, ensuring clean phenotypic interpretation and preventing false attribution of resistance.

β-Lactam Lead Development for Resistant Pathogens

Medicinal chemistry groups pursuing novel β-lactam antibiotics that bypass β-lactamase-mediated resistance can employ tabtoxin and TβL as structural templates. The 3-hydroxy-β-lactam warhead's demonstrated ability to evade β-lactamase hydrolysis [4] provides a validated starting point for structure-activity relationship (SAR) campaigns against multi-drug resistant Gram-negative bacteria.

Heterologous Production Strategy

For procurement specialists sourcing tabtoxin for biochemical studies, the lysine-derived biosynthetic pathway [5] suggests that fermentation optimization in E. coli or yeast may be more straightforward than for NRPS-dependent Pseudomonas toxins. Partnering with metabolic engineering groups to establish heterologous production could reduce reliance on extraction from pathogenic P. syringae cultures, improving safety, scalability, and lot-to-lot consistency.

Application
Selection Property
Validation Focus
Isoform-selective GS inhibition
Differential isoform sensitivity profile
GS1/GS2 isoform response in target tissue; absence of pan-inhibition artifacts
Herbicide-resistance gene validation
TTR-mediated detoxification specificity
Chlorosis protection in ttr-expressing vs. bar-expressing controls; cross-resistance exclusion
β-Lactam lead development
β-Lactamase evasion scaffold
Activity retention against β-lactamase-producing Gram-negative panels; SAR around 3-hydroxy-β-lactam
Heterologous production strategy
Lysine-pathway biosynthetic origin
Expression titer in E. coli/yeast hosts; pathway engineering feasibility vs. NRPS-dependent toxins

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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